rac Fmoc-trifluoromethylalanine
CAS No.: 1219349-78-6
Cat. No.: VC20808780
Molecular Formula: C18H14F3NO4
Molecular Weight: 365.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219349-78-6 |
|---|---|
| Molecular Formula | C18H14F3NO4 |
| Molecular Weight | 365.3 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoropropanoic acid |
| Standard InChI | InChI=1S/C18H14F3NO4/c19-18(20,21)15(16(23)24)22-17(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,22,25)(H,23,24) |
| Standard InChI Key | GSEIXNCKLHONCZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(F)(F)F |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Properties
rac Fmoc-trifluoromethylalanine is structurally derived from alanine, with a trifluoromethyl group replacing one of the hydrogen atoms at the β-carbon and the amino group protected by the Fmoc group. This structural modification significantly alters the chemical and physical properties of the parent amino acid.
The compound's structure can be visualized as follows:
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Core α-amino acid structure (alanine backbone)
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Trifluoromethyl group (CF₃) at the β-position
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Fmoc protecting group attached to the α-amino group
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Free carboxylic acid group
Physical Properties
The physical properties of rac Fmoc-trifluoromethylalanine are significantly influenced by the presence of the trifluoromethyl group and the Fmoc protecting group. The compound typically exists as a crystalline solid with the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 365.3 g/mol |
| CAS Number | 1219349-78-6 |
| Molecular Formula | C₁₈H₁₄F₃NO₄ |
| Physical State | Crystalline solid |
| Solubility | Soluble in organic solvents (DMF, DMSO, DCM); limited solubility in water |
| Melting Point | Typically in the range of 130-150°C |
| Optical Activity | Racemic mixture (no net optical rotation) |
Chemical Reactivity
The chemical reactivity of rac Fmoc-trifluoromethylalanine is influenced by several factors:
The trifluoromethyl group exerts a strong electron-withdrawing effect, which has several consequences:
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Reduced nucleophilicity of the amino group (although protected by Fmoc in this case)
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Increased acidity of the carboxylic acid group
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Modified reactivity in peptide coupling reactions
The Fmoc protecting group serves several purposes:
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Protection of the amino group during peptide synthesis
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Base-labile protection that can be selectively removed using piperidine or similar bases
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Provides UV-detectability, aiding in monitoring the progress of reactions
Synthesis Methods
The synthesis of rac Fmoc-trifluoromethylalanine typically involves multiple steps, with various approaches documented in the literature. Most strategies focus first on creating the trifluoromethylalanine core before introducing the Fmoc protecting group.
General Synthetic Approaches
Several general approaches can be employed for the synthesis of the trifluoromethylalanine core:
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Direct trifluoromethylation of alanine or its derivatives using appropriate trifluoromethylating agents
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Nucleophilic fluorination of carbonyl compounds followed by incorporation of the amino functionality
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Asymmetric catalysis approaches for enantioselective versions, which can be employed before racemization if a racemic product is desired
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Strecker-type reactions with trifluoromethyl-containing building blocks
Specific Synthetic Routes
Based on recent advances in the synthesis of α-fluoroalkyl-α-amino acids, several specific routes can be outlined:
Asymmetric Catalytic Approach
Asymmetric catalysis occupies a prominent place in the preparation of α-CF₃-α-amino acids. Various catalysts have been designed for highly enantioselective reductions, alkylations, and Strecker-type reactions . For the production of racemic material, the enantiopure products can be later racemized or a non-stereoselective approach can be used initially.
Chiral Auxiliary-Based Method
Chiral auxiliary-based methods have proven robust for scale-up production of α-CF₃-α-amino acids . These methods typically involve:
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Attachment of a chiral auxiliary to a trifluoromethyl-containing building block
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Stereoselective introduction of the amino functionality
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Removal of the chiral auxiliary
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Introduction of the Fmoc protecting group
Fmoc Protection
Once trifluoromethylalanine is synthesized, the Fmoc protection is typically achieved using standard procedures:
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Reaction with Fmoc-Cl or Fmoc-OSu in aqueous basic conditions (typically NaHCO₃ or Na₂CO₃)
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Workup and purification to obtain the pure Fmoc-protected amino acid
This step is crucial as it prepares the compound for use in solid-phase peptide synthesis applications.
Applications in Peptide Chemistry
rac Fmoc-trifluoromethylalanine serves as a valuable building block in peptide chemistry, offering unique properties when incorporated into peptide sequences.
Solid-Phase Peptide Synthesis
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Extended reaction times
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More potent coupling reagents
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Higher temperatures or microwave assistance
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Specialized coupling protocols
Effects on Peptide Properties
The incorporation of trifluoromethylalanine into peptides can have several beneficial effects:
| Property | Effect of Trifluoromethylalanine Incorporation |
|---|---|
| Hydrophobicity | Significantly increased due to the CF₃ group |
| Conformational Stability | Enhanced rigidity and defined conformational preferences |
| Metabolic Stability | Increased resistance to proteolytic degradation |
| Membrane Permeability | Generally improved due to increased hydrophobicity |
| Binding Affinity | Can be modified in target-specific ways |
These properties make trifluoromethylalanine-containing peptides particularly valuable for medicinal chemistry applications, where improved pharmacokinetic properties are often desired .
Biological and Pharmacological Significance
The incorporation of rac Fmoc-trifluoromethylalanine or its deprotected form into peptides and proteins has significant biological and pharmacological implications.
Enzyme Inhibition
Peptides containing trifluoromethylalanine have been investigated as enzyme inhibitors. The trifluoromethyl group can mimic the transition state of certain enzymatic reactions or provide beneficial binding interactions with target enzymes . This has applications in the design of:
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Protease inhibitors
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Peptidase-resistant therapeutics
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Metabolically stable peptide drugs
Antimicrobial Applications
Fluorinated amino acids, including trifluoromethylalanine, have been incorporated into antimicrobial peptides to enhance their activities and stability. The increased hydrophobicity can improve membrane interactions, while the resistance to proteolytic degradation extends their half-life .
PET Imaging Applications
The fluorine-19 (¹⁹F) in trifluoromethylalanine makes it potentially valuable for positron emission tomography (PET) imaging applications when the corresponding ¹⁸F isotope is used. Peptides containing trifluoromethylalanine can serve as PET probes for visualizing specific biological processes or targets .
NMR Probe Applications
The trifluoromethyl group provides a sensitive ¹⁹F NMR handle, making trifluoromethylalanine-containing peptides useful as NMR probes for studying:
Comparative Analysis with Similar Compounds
To better understand the unique properties of rac Fmoc-trifluoromethylalanine, it is valuable to compare it with related fluorinated amino acids and derivatives.
Comparison with Other Fluorinated Amino Acids
| Fluorinated Amino Acid | Key Properties | Distinctive Features |
|---|---|---|
| rac Fmoc-trifluoromethylalanine | Strong electron-withdrawing CF₃ group, Fmoc-protected | Ready for SPPS, racemic mixture |
| Monofluoroalanine | Single fluorine substitution | Milder electron-withdrawing effect, less hydrophobic |
| Difluoroalanine | Two fluorine substitutions | Intermediate properties between mono and trifluoro derivatives |
| α-Trifluoromethylphenylglycine | CF₃ group adjacent to phenyl ring | Combined effects of aromatic and fluorinated moieties |
| 3-Fluoroproline | Fluorine in cyclic structure | Conformational constraints in peptides |
| 4-Fluoroproline | Fluorine at 4-position of proline | Different conformational effects than 3-fluoro isomer |
Advantages and Limitations
The advantages of rac Fmoc-trifluoromethylalanine include:
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Enhanced hydrophobicity of resulting peptides
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Increased resistance to enzymatic degradation
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Potential for unique conformational effects
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Compatibility with standard SPPS protocols
Limitations include:
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Decreased reactivity in peptide coupling due to electronic effects
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Potentially challenging synthesis
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Use of racemic mixture may complicate stereochemical aspects of peptide structure
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May require specialized coupling conditions
Current Research and Future Directions
Research involving rac Fmoc-trifluoromethylalanine and related fluorinated amino acids continues to expand across multiple fields.
Medicinal Chemistry Applications
Current research focuses on incorporating trifluoromethylalanine into:
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Peptidomimetics with improved drug-like properties
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Enzyme inhibitors with enhanced binding affinity and selectivity
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Peptide hormones with extended half-lives
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Cell-penetrating peptides with improved membrane permeability
Developments in Synthesis
Ongoing research aims to develop:
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More efficient synthetic routes with higher yields
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Enantioselective methods for producing pure stereoisomers
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Green chemistry approaches with reduced environmental impact
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Scalable methods suitable for industrial production
Novel Analytical Applications
Emerging applications include:
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Development of ¹⁹F NMR probes for biological systems
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Creation of fluorinated peptide libraries for screening applications
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Use in proteomic studies through selective labeling
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Applications in structural biology to probe protein-peptide interactions
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